Ptaquiloside

Description

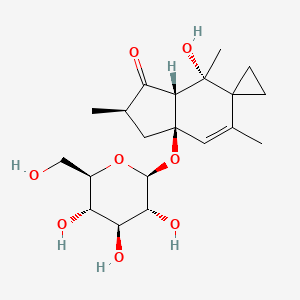

a norsesquiterpene from bracken fern (Pteridium aquilinum); not a pteridine; can be activated to alkylate DNA

Properties

IUPAC Name |

(2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHSJPVUEZFIDE-YVPLJZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892005 | |

| Record name | Ptaquiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87625-62-5 | |

| Record name | Ptaquiloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87625-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ptaquiloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087625625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ptaquiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTAQUILOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0MN9S5699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation and Carcinogenic Action of Ptaquiloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ptaquiloside, a norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum), is a potent carcinogen responsible for various toxic effects in livestock and is implicated in human cancers. Its isolation and study are crucial for understanding its mechanism of action and for developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the discovery, isolation, and carcinogenic mechanism of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Discovery and Chemical Properties

This compound was first isolated and characterized in 1983 by Yamada and his colleagues.[1] It is a colorless, amorphous compound that is readily soluble in water.[1] The molecule's instability is a key feature, as it readily loses its glucose moiety under physiological conditions to form a highly reactive dienone intermediate, which is the ultimate carcinogen.[1][2]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound is challenged by its instability. The following protocols are synthesized from various published methods to provide a comprehensive guide.

Method 1: Extraction and Polyamide Column Chromatography

This method is suitable for obtaining larger quantities of this compound for structural and toxicological studies.

2.1.1. Plant Material Preparation:

-

Collect young, fully developed bracken fern fronds.

-

Dry the fronds at 40°C for 72 hours.

-

Mill the dried plant material to a particle size of less than 2mm.[3]

2.1.2. Aqueous Extraction:

-

Extract the milled bracken fern powder with Milli-Q water (e.g., 500 mg of plant material in 25 mL of water) for 60 minutes with agitation.[3]

-

Centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.[3]

-

Collect the supernatant, which contains the crude this compound extract.

2.1.3. Polyamide 6 Column Chromatography:

-

Prepare a column packed with Polyamide 6 resin.

-

Load the crude aqueous extract onto the column.

-

Elute the column with an appropriate solvent system to separate this compound from other plant constituents. Note: The specific elution gradient may need to be optimized based on the specific bracken fern species and desired purity.

Method 2: QuEChERS-Based Extraction and Purification for Analytical Quantification

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach ideal for the rapid extraction and cleanup of this compound from various matrices for analysis by LC-MS/MS.[4][5]

2.2.1. Sample Preparation:

-

Homogenize the sample (e.g., bracken fern, meat, or dairy product).

2.2.2. Extraction:

-

To a 50 mL centrifuge tube, add a known weight of the homogenized sample.

-

Add an appropriate volume of water and acetonitrile.

-

Add a salt mixture, typically containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate sesquihydrate, to maintain a pH of 5-5.5.[4]

-

Shake vigorously for 10 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.[4]

2.2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing a d-SPE sorbent mixture.

-

The choice of sorbents depends on the sample matrix:

-

Vortex for 1 minute.

-

Centrifuge at 12,700 x g for 10 minutes at 4°C.[4]

-

The purified supernatant is ready for LC-MS/MS analysis.

Quantitative Data

The concentration of this compound in bracken fern and other matrices can vary significantly.

| Matrix | Concentration Range | Reference |

| Bracken Fern (dry weight) | 0 to 1% | [1] |

| Bracken Spores | up to 29 µg/L | [2] |

| Free-range Beef | 0.1 µg/kg | [4] |

| Milk from Bracken-fed Cows | Up to 8.6 ± 1.2% of ingested amount |

Table 1: this compound Concentrations in Various Matrices.

| Parameter | Value | Reference |

| LC-MS/MS Limit of Detection (LOD) | 0.03 µg/kg | [4][5] |

| LC-MS/MS Limit of Quantification (LOQ) | 0.09 µg/kg | [4][5] |

| Intraday Accuracy | 83.5–98.5% | [4] |

| Interday Accuracy | 83.8–97.5% | [4] |

| Intraday Precision (%RSD) | 0.4–4.9% | [4] |

| Interday Precision (%RSD) | 1.5–7.2% | [4] |

Table 2: Analytical Method Validation Parameters for this compound Quantification.

Carcinogenic Mechanism: Activation and DNA Adduct Formation

The carcinogenicity of this compound is not inherent to the molecule itself but arises from its metabolic activation.

Caption: Metabolic activation of this compound and subsequent DNA adduct formation leading to carcinogenesis.

Under physiological conditions, this compound undergoes the spontaneous loss of its glucose moiety to form a highly unstable and electrophilic intermediate, ptaquilodienone.[1][2] This reactive dienone readily alkylates DNA, primarily at the N-3 position of adenine and the N-7 and O6 positions of guanine.[2][6][7] The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[2]

Experimental Workflow: From Bracken to Analysis

The following diagram illustrates the general workflow for the isolation and analysis of this compound from bracken fern.

Caption: General experimental workflow for the isolation and analysis of this compound from bracken fern.

Conclusion

The discovery and ongoing research into this compound have significantly advanced our understanding of naturally occurring carcinogens. The methodologies outlined in this guide provide a framework for the consistent and reliable isolation and quantification of this potent toxin. Further research, facilitated by these techniques, is essential for elucidating the full extent of its biological activity and for the development of strategies to mitigate its harmful effects on both animal and human health. The potential for this compound or its derivatives in drug development, particularly in oncology, also warrants continued investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fate of this compound—A bracken fern toxin—In cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation and Monitoring of the Natural Toxin this compound in Bracken Fern, Meat, and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bracken Fern Carcinogen, this compound, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Ptaquiloside: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA) is a potent natural toxin and carcinogen found predominantly in bracken ferns (Pteridium aquilinum) and other related fern species.[1][2] As a norsesquiterpene glucoside of the illudane type, its complex chemical nature and high biological activity have made it a subject of extensive research.[3] The presence of this compound in the food chain, via contaminated milk, meat, or water, poses a significant health risk to both livestock and humans, where it is associated with conditions like bovine enzootic haematuria and esophageal and gastric cancers.[1][2] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of its key reaction pathways.

Chemical Structure

This compound was first isolated and its structure characterized in 1983.[1] It is a colorless, amorphous compound possessing a norsesquiterpene skeleton.[4] The molecule's carcinogenicity is attributed to its unstable structure, particularly a reactive spiro cyclopropyl group which, upon activation, becomes a potent DNA alkylating agent.[1][3]

Key Structural Identifiers:

-

IUPAC Name: (2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one

-

CAS Registry Number: 87625-62-5

-

Molecular Formula: C₂₀H₃₀O₈[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, stability, and biological activity. Its high water solubility, for instance, facilitates its leaching from bracken ferns into soil and groundwater, leading to environmental contamination.[5]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molar Mass | 398.45 g/mol | [4] |

| Appearance | Colorless, amorphous compound | [4] |

| Melting Point | 85–89 °C | [4] |

| Solubility | Highly soluble in water; fairly soluble in ethyl acetate. | [4] |

| Stability | Unstable; degradation is highly dependent on pH and temperature.[1][4][6] Rapid hydrolysis occurs in alkaline (pH > 7) and strongly acidic (pH < 4) conditions.[7][8] Most stable in slightly acidic to neutral conditions (pH 4.5-6.5) and at low temperatures.[6][8] | |

| Half-life (in water) | At pH 7 and 15°C, t½ is ~12 days. At pH 5 and 5°C, t½ can reach ~150 days.[8] In alkaline groundwater (pH ~8) at 8°C, t½ can be as short as 6.5 days.[6] | |

| UV Absorption Maxima | 214, 220 nm |

Key Reaction Pathways

The biological activity of this compound is intrinsically linked to its chemical instability. Depending on the pH of its environment, it undergoes distinct degradation or activation pathways.

Degradation and Activation Pathways

Under weakly alkaline or physiological conditions, this compound eliminates its glucose moiety to form an unstable dienone intermediate, which is the ultimate carcinogen.[1] Conversely, under acidic conditions, it aromatizes to form the non-carcinogenic pterosin B.[1][9]

Carcinogenic Mechanism: DNA Alkylation

The carcinogenicity of this compound stems from the high reactivity of its activated form, ptaquilodienone. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, forming covalent adducts. This alkylation primarily occurs at the N-3 position of adenine and the N-7 position of guanine.[1][3][9] The formation of these adducts can lead to depurination, DNA strand cleavage, and mutations during DNA replication, ultimately contributing to oncogenesis.[1][10]

Experimental Protocols

Isolation and Purification of this compound from Bracken Fern

This protocol is based on methodologies designed to minimize the degradation of the unstable this compound molecule.[11][12]

-

Plant Material Preparation: Harvest fresh bracken fern fronds and freeze-dry them immediately to preserve the this compound. Mill the freeze-dried plant material into a fine powder.[11]

-

Aqueous Extraction: Extract the milled powder (e.g., 500 mg) with Milli-Q water (e.g., 25 mL) for 60 minutes with agitation.[12]

-

Clarification: Centrifuge the aqueous extract for 15 minutes at approximately 3000 x g to pellet the solid plant material.[12]

-

Solid-Phase Extraction (SPE) Cleanup: Load the supernatant onto a Polyamide 6 solid-phase extraction column. This step helps remove pigments and other interfering compounds.[12]

-

Elution: Elute the this compound from the polyamide column with an appropriate solvent. The eluate contains semi-purified this compound.

-

Further Purification (Optional): For higher purity, further chromatographic steps such as preparative High-Performance Liquid Chromatography (HPLC) may be required.

-

Purity Confirmation: The purity of the isolated this compound can be confirmed using techniques like quantitative ¹H-NMR.[12]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in various matrices due to its low detection limits and high specificity.[13][14]

-

Sample Preparation (QuEChERS Method): For complex matrices like meat or dairy, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is effective.[15]

-

Homogenize the sample with water.

-

Add an extraction solvent (e.g., acetonitrile) and a buffered salt mixture (e.g., providing a pH of 5-5.5 to ensure stability).[15]

-

Shake vigorously and centrifuge.

-

The resulting supernatant containing this compound can be directly analyzed or further cleaned up via dispersive SPE.

-

-

Chromatographic Separation:

-

Instrument: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate to improve ionization.

-

Flow Rate: Typical for UPLC systems (e.g., 0.2-0.5 mL/min).

-

Run Time: Fast methods can achieve separation in as little as 5 minutes.[16]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and its degradation product, pterosin B, are monitored.

-

-

Quantification:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound biotoxin in ferns of the genus Pteridium [scielo.sa.cr]

- 3. The Norsesquiterpene Glycoside this compound as a Poisonous, Carcinogenic Component of Certain Ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. Bracken Fern Carcinogen, this compound, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence and stability of ptesculentoside, caudatoside and this compound in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00364J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of bracken fern carcinogenesis: evidence for H-ras activation via initial adenine alkylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. Fate of this compound—A bracken fern toxin—In cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Method for Determination of the Natural Toxin this compound in Ground and Drinking Water [mdpi.com]

- 15. Evaluation and Monitoring of the Natural Toxin this compound in Bracken Fern, Meat, and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. forskningsportal.kp.dk [forskningsportal.kp.dk]

The Core Mechanism of Ptaquiloside Carcinogenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside (PTA), a norsesquiterpene glycoside produced by the bracken fern (Pteridium aquilinum), is a potent natural carcinogen.[1][2] Its presence in the food chain, through consumption of contaminated water, milk, or meat from livestock that have grazed on bracken, poses a significant health risk to both animals and humans, and has been linked to esophageal and gastric cancers.[1][2] This technical guide provides an in-depth exploration of the underlying molecular mechanisms of this compound's carcinogenicity, focusing on its activation, genotoxicity, and the cellular pathways it perturbs.

Activation of this compound: The Formation of the Ultimate Carcinogen

This compound itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. Under physiological conditions, particularly in a weakly alkaline environment, this compound is unstable and undergoes a series of transformations to become a powerful alkylating agent.[1]

The activation process begins with the hydrolysis of the glycosidic bond, releasing the glucose molecule and forming an unstable aglycone, ptaquilosin.[1] This is followed by the elimination of a water molecule, leading to the formation of a highly reactive intermediate known as ptaquilodienone. This dienone, containing a strained cyclopropyl ring, is considered the ultimate carcinogen derived from this compound.[1][3]

Figure 1: Activation pathway of this compound to its ultimate carcinogenic form, ptaquilodienone.

Genotoxicity: DNA Adduct Formation and Mutagenesis

The carcinogenicity of this compound is primarily attributed to the ability of its activated form, ptaquilodienone, to alkylate DNA, leading to the formation of DNA adducts, mutations, and genomic instability.

DNA Adduct Formation

Ptaquilodienone is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary targets for alkylation are the N-3 position of adenine and the N-7 position of guanine.[1][3] More recent studies have also identified the formation of O6-alkylguanine adducts.[4][5] These adducts are unstable and can lead to spontaneous depurination, creating apurinic (AP) sites in the DNA.[1] This disruption of the DNA backbone can result in strand breaks.

Figure 2: Mechanism of this compound-induced DNA damage.

Mutagenesis and Oncogene Activation

The formation of apurinic sites is a highly mutagenic event. During DNA replication, the polymerase may inaccurately insert a base opposite the AP site, leading to point mutations. The alkylation of adenine by this compound in codon 61 of the H-ras proto-oncogene, followed by depurination, has been shown to cause its activation in the ileum of calves fed bracken.[1] Activation of the H-ras oncogene is a critical early event in this compound-induced carcinogenesis.[6][7] Studies in rats have also demonstrated mutations in codons 58 and 59 of the H-ras gene.[7]

Cellular Signaling Pathways Affected by this compound

This compound-induced DNA damage triggers a cellular stress response, activating specific signaling pathways involved in DNA repair, cell cycle control, and apoptosis.

DNA Damage Response Pathway

The presence of DNA strand breaks and adducts activates the DNA damage response (DDR) pathway. In human gastric epithelial cells, this compound has been shown to induce the phosphorylation of CHK1 (Checkpoint Kinase 1), a key transducer kinase in the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. This activation leads to an increase in the level of the tumor suppressor protein p53. The p53 protein, in turn, can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Figure 3: this compound-induced DNA damage response pathway.

Inflammatory Response

In addition to its genotoxic effects, this compound can also induce an inflammatory response. Studies in rats have shown that administration of activated this compound leads to a marked increase in monocyte and Tumor Necrosis Factor-alpha (TNF-α) levels.[8] Chronic inflammation is a known contributor to carcinogenesis, and this this compound-induced inflammation may create a microenvironment that promotes tumor development.

Quantitative Data on this compound Carcinogenicity

The following tables summarize some of the available quantitative data related to the carcinogenic effects of this compound.

Table 1: this compound Concentrations in Various Sources

| Source | Concentration Range | Reference |

| Bracken Fern (dry weight) | 0 - 1% | [1] |

| Bracken Fern Spores | up to 29 µg/L | [3] |

| Cow's Milk | 0.11 mg/L | [9] |

| Groundwater | 0.09 - 0.6 µg/L | [3] |

| Surface Water | up to 2.2 µg/L | [3] |

| Free-range Beef | 0.1 µg/kg | [10] |

Table 2: Tumor Incidence in Rats Exposed to this compound

| Dose | Route of Administration | Tumor Type | Incidence | Reference |

| 300 mg (total) | Intragastric | Mammary Cancer | 100% | [4][5] |

| 380 mg (total) | Intragastric | Ileal Tumors | 91% | [4][5] |

| 3 mg weekly for 10 weeks | Intravenous | Mammary Adenocarcinomas | 40% | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the carcinogenicity of this compound.

³²P-Postlabeling Assay for DNA Adducts

This ultrasensitive method is used to detect and quantify DNA adducts.

-

DNA Isolation and Digestion: DNA is isolated from tissues of interest. Microgram quantities of DNA are then enzymatically digested to nucleoside 3'-monophosphates.

-

Adduct Enrichment: The adducts are enriched from the digest, often using techniques like butanol extraction.

-

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC). The separated adducts are then visualized and quantified using a phosphorimager.

Immunohistochemistry (IHC) for Ki-67

This technique is used to assess cell proliferation in tissues by detecting the Ki-67 protein, a marker of actively dividing cells.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves heating the slides in a citrate buffer (pH 6.0).

-

Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for Ki-67.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection system (e.g., horseradish peroxidase and DAB substrate) that produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei, dehydrated, and mounted.

-

Analysis: The percentage of Ki-67 positive cells is determined by microscopic examination.

Real-Time Quantitative PCR (qPCR) for p53 Gene Expression

qPCR is used to measure the relative expression levels of specific genes, such as the tumor suppressor gene p53.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for p53 and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Amplification and Data Analysis: The reaction is run in a real-time PCR instrument that monitors the fluorescence signal at each cycle of amplification. The relative expression of the p53 gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The carcinogenic mechanism of this compound is a multi-step process initiated by its activation to a reactive dienone. This ultimate carcinogen directly damages DNA by forming adducts, which leads to mutations and the activation of oncogenes like H-ras. The resulting genomic instability triggers cellular stress responses, including the DNA damage response pathway and inflammation, which can further contribute to the development of cancer. Understanding these core mechanisms is crucial for assessing the risks associated with this compound exposure and for developing potential strategies for prevention and therapeutic intervention. Further research to quantify the levels of different DNA adducts in various tissues and to fully elucidate the downstream signaling cascades will provide a more complete picture of this compound's carcinogenicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Health and Environmental Hazards of the Toxic Pteridium aquilinum (L.) Kuhn (Bracken Fern) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Norsesquiterpene Glycoside this compound as a Poisonous, Carcinogenic Component of Certain Ferns [mdpi.com]

- 4. Bracken Fern Carcinogen, this compound, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. H-ras activation is an early event in the this compound-induced carcinogenesis: comparison of acute and chronic toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bracken fern carcinogenesis: multiple intravenous doses of activated this compound induce DNA adducts, monocytosis, increased TNF alpha levels, and mammary gland carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation and Monitoring of the Natural Toxin this compound in Bracken Fern, Meat, and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

Ptaquiloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Ferns

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptaquiloside, a potent carcinogenic norsesquiterpene glucoside, is a naturally occurring toxin found in a variety of fern species. Its presence in the food chain, primarily through the consumption of bracken fern (Pteridium aquilinum) by livestock and subsequent contamination of milk and meat, poses a significant health risk to both animals and humans. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in different fern species, detailed experimental protocols for its analysis, and a summary of its biological activity.

Natural Sources and Distribution of this compound

This compound has been identified in a range of fern genera, with the highest concentrations typically found in the Pteridium (bracken) genus. However, its presence is not limited to bracken and has been detected in other genera including Pteris, Microlepia, Hypolepis, Cheilanthes, Cibotium, Dennstaedtia, Dryopteris, Histiopteris, and Onychium.[1][2][3][4] The concentration of this compound varies significantly depending on the fern species, the part of the plant, the geographical location, and the season.

Distribution in Different Fern Species

While Pteridium aquilinum is the most well-studied source of this compound, numerous other fern species have been shown to contain this carcinogen. The following table summarizes the presence of this compound in various fern genera.

| Genus | Presence of this compound | Reference |

| Pteridium | + | [2] |

| Pteris | + | [1] |

| Microlepia | + | [2] |

| Hypolepis | + | [2][3] |

| Cheilanthes | + | [3] |

| Cibotium | + | [1] |

| Dennstaedtia | + | [1] |

| Dryopteris | + | [1] |

| Histiopteris | + | [1] |

| Onychium | + | [1] |

This compound Concentration in Pteridium Species

The concentration of this compound in bracken ferns (Pteridium spp.) can vary dramatically, ranging from non-detectable levels to over 1% of the plant's dry weight.[2] The highest concentrations are generally found in the young, developing parts of the fern, such as the croziers (fiddleheads) and unfolding fronds, particularly during the spring and early summer.[2][5]

The following table presents a summary of this compound concentrations found in different Pteridium species and plant parts from various geographical locations.

| Species | Plant Part | Location | This compound Concentration (mg/g dry weight) | Reference |

| Pteridium aquilinum | Fronds | Bolivia | 1.45 - 14.7 | [1] |

| Pteridium arachnoideum | Fronds | Brazil | 2.49 - 2.75 | [1] |

| Pteridium arachnoideum | Sprouts | Brazil | 12.47 - 18.81 | [6] |

| Pteridium aquilinum | - | Italy | 0.05 - 1.13 | [1] |

| Pteridium aquilinum | - | New Zealand | 0.28 - 13.3 | [1] |

| Pteridium aquilinum | - | USA | 0.01 - 0.23 | [1] |

This compound Concentration in Pteris Species

Several species within the Pteris genus have also been found to contain this compound, with concentrations varying based on the species, phenological stage, and collection site. A study in northwestern Argentina found this compound concentrations ranging from 6 to 4326 µg/g.[7]

| Species | Phenological Stage | Location | This compound Concentration (µg/g) | Reference |

| Pteris spp. | Young and Adult | Northwestern Argentina | 6 - 4326 | [7] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for risk assessment and research purposes. Due to its instability, specific extraction and analytical methods are required. The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of this compound from various matrices, including bracken fern, meat, and dairy products.[9][10][11]

Protocol:

-

Homogenization: Homogenize 10 g of the sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the homogenate. The citrate buffer helps maintain a pH of 5-5.5, which is crucial for this compound stability.[9][12]

-

Centrifugation: Shake vigorously and centrifuge to separate the layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE cleanup sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Final Extract: Centrifuge and filter the supernatant for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a C18 column.

-

UV detector set at 220 nm.[12]

Mobile Phase:

-

An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 40:60 v/v) is commonly used.[12]

Procedure:

-

Inject the prepared sample extract into the HPLC system.

-

The retention time for this compound is typically around 6.68 minutes under these conditions.[12]

-

Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with this compound standards. The limit of detection is typically around 0.05 ppm.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis.

Instrumentation:

-

LC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

-

A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% v/v formic acid.[3]

Mass Spectrometry Parameters:

-

The quantification is often based on the transition of the precursor ion to a specific product ion, for example, for this compound [M-glucose-H₂O+H]⁺ at m/z 219.1.[3]

Biological Activity and Signaling Pathways

Biosynthesis of this compound

This compound is a norsesquiterpene glycoside, and its biosynthesis is understood to originate from the mevalonate pathway, a fundamental metabolic pathway in plants for the production of isoprenoids.[1] The key precursor for sesquiterpenes is farnesyl pyrophosphate (FPP).[1][13] While the exact enzymatic steps converting FPP to this compound have not been fully elucidated, the general pathway involves the cyclization of FPP to form the characteristic illudane skeleton, followed by various modifications such as oxidation, reduction, and glycosylation.[1][4][5][14][15][16][17][18][19][20][21][22]

References

- 1. The Norsesquiterpene Glycoside this compound as a Poisonous, Carcinogenic Component of Certain Ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation of cyclic sesquiterpenes from farnesyl pyrophosphate by prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. An Efficient Method for the Isolation of Toxins from Pteridium aquilinum and Evaluation of this compound Against Cancer and Non-cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation and Monitoring of the Natural Toxin this compound in Bracken Fern, Meat, and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Risk Assessment and Risk Reduction of this compound in Bracken Fern - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Ptaquiloside Solubility: A Technical Guide for Researchers

An In-depth Examination of Ptaquiloside's Behavior in Aqueous and Organic Solvents

Introduction

This compound (PTA), a norsesquiterpene glycoside primarily found in bracken fern (Pteridium aquilinum), is a compound of significant interest to researchers in toxicology, oncology, and drug development due to its carcinogenic properties.[1] Understanding its solubility is fundamental for accurate quantification, the design of toxicological studies, and the development of potential inhibitors or detoxification strategies. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, complete with experimental protocols and visual representations of its chemical behavior in solution.

Quantitative Solubility Data

This compound is characterized by its high polarity, which dictates its solubility profile. It is readily soluble in aqueous solutions and shows fair solubility in some polar organic solvents.[2][3][4] The presence of a glucose moiety significantly contributes to its hydrophilic nature.[5] While precise quantitative solubility values at various temperatures are not extensively documented in publicly available literature, the following table summarizes the qualitative and known quantitative information.

| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method of Determination | Reference |

| Aqueous Solvents | |||||

| Water | Ambient | Highly Soluble/Readily Soluble[2][3][6][7] | Not Reported | Qualitative Observation | Multiple Sources |

| Aqueous Buffers (pH 2.88-8.93) | 22 | Sufficient for kinetic studies | Not Reported | Hydrolysis Kinetics Assay | [2] |

| Groundwater | Ambient | Detected up to 2.2 µg/L | ~5.5 x 10⁻⁹ | LC-MS/MS | [1] |

| Stream Water | Ambient | Detected up to 169 µg/L (in throughfall) | ~4.2 x 10⁻⁷ | LC-MS/MS | [1] |

| Organic Solvents | |||||

| Ethyl Acetate | Ambient | Fairly Soluble[2][3][4] | Not Reported | Qualitative Observation | Multiple Sources |

| Methanol | Ambient | Soluble (used in extractions/analyses) | Not Reported | HPLC/LC-MS Protocols | [8] |

| Acetonitrile | Ambient | Soluble (used in extractions/analyses) | Not Reported | HPLC/LC-MS Protocols | [8] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Assumed Soluble (common for natural products) | Not Reported | General Knowledge | N/A |

Factors Influencing this compound Stability in Solution

The solubility of this compound in aqueous solutions is intrinsically linked to its stability. The molecule is unstable and undergoes hydrolysis, which is significantly influenced by pH and temperature. This degradation leads to the formation of pterosin B, a non-carcinogenic compound, via an unstable dienone intermediate which is the ultimate carcinogen.[1][9]

Influence of pH

This compound's stability is highly pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4.5 - 6.5).[9] Under strongly acidic (pH < 4) or alkaline (pH > 7) conditions, the rate of hydrolysis increases significantly.[2][3]

Influence of Temperature

Lower temperatures promote the stability of this compound in aqueous solutions.[2][3] The rate of hydrolysis is strongly temperature-dependent, with an activation energy of 74.4 (±2.6) kJ mol⁻¹ at pH 4.46.[2] For long-term storage of this compound solutions, low temperatures are essential.

The interplay of these factors is crucial for any experimental work involving this compound in solution. The following diagram illustrates the key factors affecting its stability.

Caption: Factors influencing the stability of this compound in aqueous environments.

The degradation of this compound in aqueous solution is a critical consideration. The following diagram outlines the degradation pathway from this compound to its non-toxic end-product, pterosin B.

Caption: Degradation pathway of this compound in aqueous solution.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination of this compound

1. Objective: To determine the thermodynamic solubility of this compound in a selected aqueous or organic solvent at a specified temperature.

2. Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethyl acetate, methanol, acetonitrile)

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or LC-MS/MS system with a suitable column (e.g., C18)

-

Analytical balance

-

Volumetric flasks and pipettes

3. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. ii. Add a known volume of the chosen solvent to the vial. iii. Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). iv. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

b. Sample Collection and Preparation: i. After the equilibration period, visually confirm the presence of undissolved this compound. ii. Centrifuge the vial at a high speed to pellet the undissolved solid. iii. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. iv. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. v. Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

c. Quantification by HPLC-UV or LC-MS/MS: i. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Generate a calibration curve by analyzing the standard solutions. iii. Analyze the diluted sample solution using the same analytical method. iv. Determine the concentration of this compound in the diluted sample from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. ii. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

The workflow for this experimental protocol is visualized in the following diagram.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Conclusion

The high aqueous solubility of this compound is a key factor in its environmental mobility and bioavailability. However, its instability in aqueous solutions, particularly under non-neutral pH and elevated temperatures, presents challenges for its handling and analysis. Researchers and drug development professionals must consider these properties when designing experiments and interpreting data. The provided protocols and diagrams offer a foundational understanding for working with this potent natural toxin. Further research to establish a comprehensive quantitative solubility profile of this compound in a wider range of solvents and temperatures would be a valuable contribution to the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence and stability of ptesculentoside, caudatoside and this compound in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00364J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. enamine.net [enamine.net]

- 9. mdpi.com [mdpi.com]

A Historical Overview of Bracken Fern Toxicity Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research into the toxicity of bracken fern (Pteridium aquilinum). It details the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of the toxic principles of this globally distributed plant and their implications for animal and human health.

Introduction: From Ancient Poison to Modern Carcinogen

Bracken fern, a plant with a long history of use in various cultures for food, medicine, and animal bedding, has been recognized as a source of livestock poisoning for centuries.[1] Early observations of "bracken poisoning" in cattle, characterized by an acute hemorrhagic syndrome, and "bracken staggers" in horses, a neurological disorder, marked the beginning of a long scientific journey to unravel the plant's toxic secrets.[1] This journey has led to the identification of a potent carcinogen, ptaquiloside, and a deeper understanding of its mechanisms of action, posing significant concerns for both veterinary and human health due to its potential to contaminate the food chain and water sources.[2]

A Century of Discovery: Key Milestones in Bracken Fern Toxicity Research

The timeline of bracken fern toxicity research is marked by several pivotal discoveries that have progressively illuminated the complex nature of its toxicity.

-

Early 20th Century: Initial investigations focus on the clinical signs of bracken poisoning in livestock. The distinct syndromes in cattle (hemorrhagic disease) and horses (neurological impairment) suggest the presence of different toxic principles.

-

1940s-1950s: The cause of "bracken staggers" in horses is identified as a thiaminase enzyme present in the fern, which leads to a fatal vitamin B1 deficiency.[1] This discovery provides the first clear biochemical explanation for one of the major toxic effects of bracken.

-

1960s: The carcinogenic nature of bracken fern is definitively established through long-term feeding experiments in rats, which develop intestinal and bladder tumors.[3] This finding shifts the focus of research towards identifying the cancer-causing agent.

-

1983: The breakthrough discovery of This compound , a norsesquiterpene glycoside, is independently reported by two research groups.[4] This unstable and highly reactive compound is identified as the principal carcinogen in bracken fern.[5]

-

Late 20th Century to Present: Research intensifies on the mechanism of action of this compound, its metabolic activation to a reactive dienone, and its ability to form DNA adducts, leading to mutations and cancer.[6] Studies also focus on the detection of this compound in the environment, including soil, water, and the milk of livestock, highlighting the pathways of human exposure.[4]

The Culprit: this compound and its Mechanism of Action

This compound is the primary toxic and carcinogenic compound in bracken fern. Its toxicity is mediated through a fascinating and destructive biochemical pathway.

Activation and DNA Adduct Formation

Under weakly alkaline conditions, such as those found in the digestive tract, this compound is converted into a highly reactive intermediate called ptaquilodienone .[4] This dienone is a potent electrophile that readily alkylates cellular macromolecules, most critically, DNA. It forms adducts primarily at the N-3 position of adenine and the N-7 position of guanine residues in the DNA strand.[6]

dot

Caption: Activation of this compound to its carcinogenic form.

Cellular Response to DNA Damage

The formation of this compound-DNA adducts triggers a cellular DNA damage response. Studies have shown the activation of the ATR-Chk1 signaling pathway, a critical cascade for repairing single-strand DNA breaks.[3][7] This response can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, it can induce apoptosis (programmed cell death).[7] Persistent DNA damage and misrepair can lead to mutations, genomic instability, and ultimately, the development of cancer.

dot

Caption: this compound-induced DNA damage and cellular response pathway.

Quantitative Toxicology of Bracken Fern

The toxicity of bracken fern and its primary toxin, this compound, has been quantified in various studies. This section summarizes key quantitative data.

Table 1: this compound Concentration in Bracken Fern

| Plant Part | This compound Concentration (% of dry weight) | Reference |

| Young Fronds (Croziers) | 0.1 - 1.3 | [8] |

| Mature Fronds | Varies, generally lower than young fronds | [4] |

| Rhizomes | Generally low, but can be significant | [4] |

Table 2: Carcinogenicity of this compound in Rats

| Animal Model | Dosing Regimen | Tumor Incidence | Target Organs | Reference |

| Female Sprague-Dawley Rats | Intragastric administration of 300 mg and 380 mg | Mammary cancer (100%), Ileal tumors (91%) | Mammary gland, Ileum | [6] |

| Female ACI Rats | Diet containing 0.027-0.08% this compound for 210 days | 100% | Ileum, Urinary bladder | [9] |

| Female Sprague-Dawley Rats | Diet containing 33% bracken fern | Intestinal tumors (95%), Bladder tumors (60%) | Intestine, Urinary bladder | [7] |

| Guinea Pigs | Diet containing 25-30% dried bracken fern for 100-150 days | 96% (carcinoma after one year) | Urinary bladder | [10] |

Experimental Protocols: A Guide to Key Methodologies

This section provides an overview of the key experimental protocols used in bracken fern toxicity research, synthesized from multiple sources.

Extraction and Purification of this compound

A generalized protocol for the extraction and purification of this compound from bracken fern is as follows:

-

Harvesting and Preparation: Young, actively growing bracken fronds are harvested, freeze-dried, and ground into a fine powder.

-

Initial Extraction: The powdered fern material is extracted with a chloroform-methanol azeotrope for an extended period (e.g., 48 hours) to remove pigments and other interfering substances.[11]

-

This compound Extraction: The defatted material is then extracted with a more polar solvent, such as aqueous methanol or water, to solubilize the glycoside this compound.

-

Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

-

Solid-Phase Extraction (SPE): Using cartridges such as Polyamide or C18 to remove impurities.[12]

-

Column Chromatography: Employing silica gel or other stationary phases with a gradient of solvents to separate this compound from other compounds.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column and a mobile phase of water and methanol or acetonitrile to obtain pure this compound.[8]

-

-

Analysis and Quantification: The purity and concentration of the isolated this compound are determined using techniques like HPLC with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

dot

Caption: Experimental workflow for this compound extraction.

Carcinogenicity Studies in Rats

A typical protocol for a carcinogenicity study of bracken fern or this compound in rats is outlined below:

-

Animal Model: Young female rats of a specific strain (e.g., Sprague-Dawley or ACI) are commonly used.[5][9]

-

Diet Preparation:

-

Administration: The experimental diet is provided to the rats ad libitum for a predetermined period, which can range from several weeks to the majority of the animal's lifespan.[3][9] Alternatively, purified this compound can be administered by oral gavage.[13]

-

Monitoring: Animals are monitored regularly for clinical signs of toxicity, including weight loss, hematuria (blood in the urine), and general health status.[14]

-

Necropsy and Histopathology: At the end of the study, or when animals become moribund, they are euthanized, and a thorough necropsy is performed. Target organs, particularly the ileum, urinary bladder, and mammary glands, are collected, fixed in formalin, and processed for histopathological examination.[15] Tissues are sectioned, stained with hematoxylin and eosin, and examined microscopically for the presence of preneoplastic lesions (e.g., hyperplasia) and tumors.[15]

Conclusion and Future Directions

The historical journey of bracken fern toxicity research has transformed our understanding from anecdotal reports of livestock poisoning to a detailed molecular understanding of a potent, naturally occurring carcinogen. The identification and characterization of this compound have been central to this progress. However, several areas warrant further investigation. The precise LD50 values for this compound in various species remain to be definitively established. More comprehensive dose-response studies are needed to refine risk assessments for human exposure. Furthermore, the potential synergistic effects of this compound with other environmental carcinogens and the development of effective strategies to mitigate its impact on the food chain and water supplies are critical areas for future research. This in-depth knowledge is essential for drug development professionals exploring natural products for therapeutic applications, as it highlights the critical importance of rigorous toxicological evaluation.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Induction of tumors in rats by bracken fern (Pteridium aquilinum) from Ouro Preto (Minas Gerais, Brazil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Carcinogenicity in rats of this compound isolated from bracken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bracken Fern Carcinogen, this compound, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenicity of tannin and tannin-free extracts of bracken fern (Pteridium aquilinum) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation and Monitoring of the Natural Toxin this compound in Bracken Fern, Meat, and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of tumors in ACI rats given a diet containing this compound, a bracken carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bracken fern-induced bladder tumors in guinea pigs. A model for human neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Naturally occurring and braken-fern-induced bovine urinary bladder tumors. Clinical and morphological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histogenesis of urinary bladder cancer induced in rats by bracken fern - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Relationship of Ptaquiloside and Other Illudane Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ptaquiloside, a potent carcinogenic norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum), and its structural analogues, the illudane glycosides, represent a significant area of study in natural product chemistry, toxicology, and oncology.[1] This technical guide provides an in-depth analysis of the structural relationships between this compound and other illudane glycosides, their shared biosynthetic origins, and the implications of their chemical structures on biological activity. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are provided, alongside quantitative data on their cytotoxic effects. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of these complex molecules.

Introduction to Illudane Glycosides

Illudane glycosides are a class of sesquiterpenoid compounds characterized by the illudane skeleton, a tricyclic system featuring a cyclopropane ring.[2] These compounds are found in various natural sources, most notably in bracken ferns, where they are believed to play a role in chemical defense. This compound is the most well-studied member of this family and is recognized as the primary carcinogenic agent in bracken fern.[1] Its consumption by livestock has been linked to various cancers, and it poses a potential threat to human health through contamination of water and food sources.[3][4][5]

Other notable illudane glycosides include caudatoside and ptesculentoside, which share the core illudane structure with this compound but differ in their substitution patterns.[2][3][6][7][8][9] The shared structural motif of a reactive cyclopropane ring suggests that these related compounds may exhibit similar biological activities.[2][6]

Structural Features and Comparative Analysis

The core structure of illudane glycosides consists of a fused ring system with a reactive spiro-cyclopropyl group. In this compound, this core is glycosylated with a glucose moiety. The instability of this compound under physiological or weakly alkaline conditions leads to the loss of this glucose molecule and the formation of a highly reactive dienone intermediate, which is the ultimate carcinogen. This dienone is a potent electrophile that can alkylate biological macromolecules, including DNA.[10]

The structural relationship between this compound, caudatoside, and ptesculentoside lies in their shared illudane core. Variations in the hydroxylation and glycosylation patterns on this core differentiate the individual compounds.

Table 1: Structural Comparison of Major Illudane Glycosides

| Compound | R1 | R2 | R3 |

| This compound | OH | H | Glucose |

| Caudatoside | H | OH | Glucose |

| Ptesculentoside | OH | OH | Glucose |

Biosynthetic Pathway of Illudane Glycosides

The biosynthesis of illudane glycosides proceeds through the mevalonate pathway, which is responsible for the synthesis of all terpenoids. The key precursor for sesquiterpenes is farnesyl pyrophosphate (FPP). While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, the general pathway involves the cyclization of FPP to form the characteristic illudane skeleton. This is followed by a series of oxidation and glycosylation steps to yield the final products.

Mechanism of Action: DNA Alkylation by this compound

The carcinogenicity of this compound is attributed to its ability to alkylate DNA. Under physiological conditions, this compound loses its glucose moiety to form an unstable dienone. This activated form possesses a highly electrophilic cyclopropane ring that can react with nucleophilic sites on DNA bases, primarily the N7 of guanine and the N3 of adenine.[10][11][12] This leads to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis if not repaired.[10][11][12][13]

Quantitative Biological Data

The cytotoxicity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| AGS | Gastric Adenocarcinoma | ~10-40 | [14] |

| HGC-27 | Human Gastric Cancer | 2.03 (MTT assay), 2.56 (LDH assay) | [15] |

| CrFK | Feline Kidney | 11.17 (MTT assay), 11.86 (LDH assay) | [15] |

Note: Direct comparative IC50 data for caudatoside and ptesculentoside are limited in the reviewed literature, but their structural similarity to this compound suggests they may possess similar cytotoxic properties.

Experimental Protocols

Extraction and Isolation of Illudane Glycosides from Pteridium aquilinum

This protocol is a synthesis of methods described in the literature.[16][17][18][19]

Objective: To extract and isolate this compound and other illudane glycosides from bracken fern.

Materials:

-

Fresh or freeze-dried Pteridium aquilinum fronds

-

Methanol

-

Water (Milli-Q or equivalent)

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

C18 solid-phase extraction (SPE) cartridges

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Homogenize 100 g of fresh or 20 g of freeze-dried bracken fern fronds in 500 mL of methanol/water (80:20 v/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in 200 mL of water and partition successively with hexane (3 x 100 mL), dichloromethane (3 x 100 mL), and ethyl acetate (3 x 100 mL).

-

The aqueous layer contains the illudane glycosides.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the illudane glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

-

Silica Gel Column Chromatography:

-

Combine and concentrate the fractions containing illudane glycosides from the SPE.

-

Apply the concentrated extract to a silica gel column.

-

Elute with a solvent gradient of increasing polarity, for example, a gradient of methanol in dichloromethane.

-

-

Preparative HPLC:

-

Further purify the fractions containing the target compounds using preparative HPLC with a C18 column.

-

A typical mobile phase is a gradient of acetonitrile in water.

-

Structural Elucidation by NMR and Mass Spectrometry

Objective: To confirm the structure of the isolated illudane glycosides.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher).

Mass Spectrometry:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into the ESI source in both positive and negative ion modes.

-

Acquire high-resolution mass spectra to determine the exact mass and molecular formula.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CD3OD or D2O).

-

Acquire the following NMR spectra:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Assign the proton and carbon signals using the 2D correlation spectra to elucidate the complete structure.

Cytotoxicity Assay (MTT Assay)

This protocol is based on methods described for assessing this compound cytotoxicity.[14][15]

Objective: To determine the cytotoxic effect of illudane glycosides on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., AGS, HGC-27)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Illudane glycoside stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the illudane glycoside in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

-

Conclusion

This compound and its related illudane glycosides represent a fascinating and important class of natural products. Their shared structural features, particularly the reactive cyclopropane ring, are central to their biological activity. Understanding the structural relationships within this family is crucial for assessing their toxicological risks and for exploring their potential as scaffolds for the development of new therapeutic agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field. Further investigation into the comparative biological activities of different illudane glycosides and the detailed elucidation of their biosynthetic pathways will undoubtedly open new avenues for research and application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. pure.au.dk [pure.au.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence and stability of ptesculentoside, caudatoside and this compound in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. Fast LC-MS quantification of ptesculentoside, caudatoside, this compound and corresponding pterosins in bracken ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Norsesquiterpene Glycoside this compound as a Poisonous, Carcinogenic Component of Certain Ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bracken Fern Carcinogen, this compound, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient Method for the Isolation of Toxins from Pteridium aquilinum and Evaluation of this compound Against Cancer and Non-cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Fate of this compound—A bracken fern toxin—In cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Conversion of Ptaquiloside to the Ultimate Carcinogen Ptaquilodienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the conversion of ptaquiloside (PTA), a naturally occurring carcinogen found in bracken ferns (Pteridium aquilinum), to its highly reactive and ultimate carcinogenic form, ptaquilodienone. This compound is a norsesquiterpene glucoside that poses a significant health risk to livestock and is a suspected human carcinogen, linked to esophageal and gastric cancers.[1][2] Its carcinogenicity is not inherent but arises from its transformation into ptaquilodienone, a potent electrophile that readily alkylates biological nucleophiles, most notably DNA.[1][3] This document outlines the chemical transformation, influencing factors, quantitative data on its stability, detailed experimental protocols for its study, and the cellular pathways affected by this potent toxin.

The Chemical Transformation Pathway

This compound itself is relatively stable under neutral or slightly acidic conditions.[4] However, under specific environmental and physiological conditions, it undergoes a transformation to become a powerful alkylating agent. This process is primarily dependent on pH.[2][3]

Under weakly alkaline conditions, this compound loses its glucose moiety to form an unstable intermediate, which then converts into the highly reactive ptaquilodienone. This dienone possesses a strained cyclopropyl ring system, rendering it a strong electrophile.[1] Conversely, under acidic conditions (pH < 4), this compound degrades into ptaquilosin and subsequently into the non-toxic pterosin B.[1][5] The stability of this compound is therefore highly dependent on the surrounding pH and temperature, with higher temperatures accelerating its degradation.[3][6]

Caption: pH-dependent conversion pathways of this compound.

Quantitative Data on this compound Stability and Detection

The stability of this compound is a critical factor in its environmental persistence and biological activity. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound under Various Conditions

| Matrix | pH | Temperature (°C) | Half-life | Reference |

| Sandy Soil | < 4 | > 25 | Not specified, degradation facilitated | [1] |

| Less Acidic Sandy Soil | Not specified | Not specified | 150-180 hours | [1] |

| Natural Groundwaters | Natural pH | 8.0 | 6.5 to 47 days | [5] |

| Aqueous Solution | < 4 | Not specified | A few hours | [4] |

Table 2: this compound Concentration in Various Media

| Source | Concentration | Reference |

| Bracken Fern (dry weight) | Up to >1% | [6] |

| Bracken Fern (dry matter) | 0 to ~13 mg/g | [2] |

| Rainfall leaching from fronds | Up to 169 µg/L | [6] |

| Natural Waters | Up to 2.2 µg/L | [6] |

| Cow's Milk (after ingestion) | 8.6 ± 1.2% of ingested amount | [2] |

Table 3: Analytical Detection Parameters for this compound

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC | 0.05 ppm | Not specified | [7] |

| LC-MS/MS (QuEChERS) | 0.03 µg/kg | 0.09 µg/kg | [8][9] |

Experimental Protocols

Extraction of this compound from Bracken Fern

This protocol is synthesized from methods described in the literature for the extraction of this compound from plant material for analytical purposes.[10]

Materials:

-

Milled, dried bracken fern material

-

Milli-Q water

-

Centrifuge

-

Polyamide 6 dried packed column (500 mg)

-

LC-MS system

Procedure:

-

Weigh 500 mg of milled, dried bracken fern material.

-

Add 25 mL of Milli-Q water to the plant material.

-

Extract for 60 minutes with agitation.

-

Centrifuge the sample for 15 minutes at 3000 x g.

-

Purify 4 mL of the resulting bracken extract by passing it through a Polyamide 6 dried packed column (500 mg).

-

Dilute the eluate three times.

-

Analyze the diluted eluate for this compound content using a validated LC-MS method.

Generation of Ptaquilodienone from this compound

This protocol outlines the laboratory generation of ptaquilodienone from purified this compound for in vitro experiments.[4][11]

Materials:

-

Purified this compound (4 mg)

-

0.02 M aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

-

Hexane/diethyl ether solution (2:1 v/v)

-

Sodium carbonate (Na₂CO₃) plug

-

Rotary evaporator

-

HPLC and MS systems for confirmation

Procedure:

-

To a 4 mg sample of purified this compound, add 2 mL of 0.02 M aqueous Na₂CO₃ solution.

-

Stir the mixture for 20 minutes at room temperature. This weakly alkaline condition facilitates the conversion to ptaquilodienone.

-

Extract the ptaquilodienone from the aqueous solution using a 2:1 hexane/diethyl ether solution (3 x 3 mL).

-

Confirm the formation of ptaquilodienone using HPLC and MS analysis.

-

Pass the organic layer through a plug of Na₂CO₃.

-

Remove the solvent using a rotary evaporator to yield the ptaquilodienone.

Analysis of this compound using LC-MS/MS with QuEChERS

This protocol is a summary of a validated method for the quantitative analysis of this compound in various matrices.[8][9]

Materials:

-

Sample (bracken fern, meat, or dairy product)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Homogenize the sample.

-

Perform a liquid-solid extraction using acetonitrile and QuEChERS salts to maintain a pH of 5-5.5.[8]

-

Centrifuge the sample to separate the phases.

-

Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE).

-

Analyze the final extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Quantify this compound using a matrix-matched calibration curve. The calibration curve typically ranges from 0.1 to 50 µg/kg.[8][9]

Mechanism of Carcinogenicity: DNA Alkylation and Cellular Response

The carcinogenicity of this compound is a direct consequence of the DNA alkylating ability of ptaquilodienone.[1] The electrophilic cyclopropyl group of ptaquilodienone reacts with nucleophilic sites on DNA bases, primarily forming adducts with adenine and guanine.[1][3] Specifically, it has been shown to alkylate the N-3 position of adenine and the N-7 and O6 positions of guanine.[1][11][12]

This DNA alkylation can lead to several mutagenic outcomes:

-